1-Ethoxy-4-isocyanato-5-methoxy-2-methylbenzene
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Overview
Description
1-Ethoxy-4-isocyanato-5-methoxy-2-methylbenzene is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzene, characterized by the presence of ethoxy, isocyanato, methoxy, and methyl groups attached to the benzene ring
Preparation Methods
The synthesis of 1-ethoxy-4-isocyanato-5-methoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve multi-step synthesis processes, starting from simpler benzene derivatives and introducing the functional groups in a controlled manner .
Chemical Reactions Analysis
1-Ethoxy-4-isocyanato-5-methoxy-2-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the isocyanato group to an amine group.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-4-isocyanato-5-methoxy-2-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research may explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It can be used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-4-isocyanato-5-methoxy-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The isocyanato group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. The pathways involved include the formation of benzenonium intermediates and subsequent stabilization through proton removal .
Comparison with Similar Compounds
Similar compounds to 1-ethoxy-4-isocyanato-5-methoxy-2-methylbenzene include:
1-isocyanato-4-methoxy-2-methylbenzene: Differing by the absence of the ethoxy group.
1-ethoxy-4-isocyanato-2-methylbenzene: Lacking the methoxy group.
1-ethoxy-4-isocyanato-5-methylbenzene: Lacking the methoxy group and having a different substitution pattern. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
625119-57-5 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-ethoxy-4-isocyanato-5-methoxy-2-methylbenzene |
InChI |
InChI=1S/C11H13NO3/c1-4-15-10-6-11(14-3)9(12-7-13)5-8(10)2/h5-6H,4H2,1-3H3 |
InChI Key |
GVKLDPNHDZJODF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)N=C=O)OC |
Origin of Product |
United States |
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